1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-(Butylcarbamoyl)methyl-1H-pyrrole-3-carboxylic acid (1-BCMP) is an important organic compound that has been widely studied in the scientific community. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is used in a variety of applications due to its unique properties. 1-BCMP has been found to have a number of biological and physiological effects, which makes it a potential therapeutic agent for a range of diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates : This study presents the synthesis of methyl 1-tert-butylaziridine-2-carboxylate and its subsequent reactions, which could be relevant to understanding the chemical behavior of similar compounds like 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid (Porta, Capuzzi, & Bettarini, 1994).
Pyrrolopyridine Analogs of Nalidixic Acid : This research discusses the synthesis of pyrrolopyridine analogs from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, which shares a structural similarity with the compound (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Recyclization of Methyl 1-Aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates : This study focuses on the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with hydrazines, a process that could provide insights into the reactivity of similar compounds (Filimonov, Silaichev, Kodess, Ezhikova, & Maslivets, 2015).
Regio-selective Synthesis of Novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic Acid Building Block : This research offers a regio-selective synthesis approach for a similar compound, which may provide valuable insights for synthesizing 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid (Nguyen, Schiksnis, & Michelotti, 2009).
Potential Applications in Pharmacology
Synthesis of Some Novel (E)-Methyl 2,4-Dimethyl-5-(3-oxo-3-Phenylprop-1-en-1-yl)-1H-Pyrrole-3-Carboxylate Derivatives as Antimicrobial Agents : This paper discusses the synthesis and evaluation of novel pyrrole-3-carboxylate derivatives for antimicrobial activities, suggesting potential pharmacological applications for structurally related compounds (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Spiroheterocyclization of Methyl 1-Aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates : The study presents the interaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with arylamino-inden-1-ones, highlighting potential applications in creating novel pharmaceutical compounds (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).
properties
IUPAC Name |
1-[2-(butylamino)-2-oxoethyl]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-3-5-12-10(14)8-13-6-4-9(7-13)11(15)16/h4,6-7H,2-3,5,8H2,1H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQYOHZDHVKJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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